molecular formula C18H19NO5S B7720406 methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate

methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate

Cat. No. B7720406
M. Wt: 361.4 g/mol
InChI Key: XDZPUAKDFYSCHC-UHFFFAOYSA-N
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Description

Methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide family and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in tumor growth and angiogenesis. It may also exert its anti-inflammatory effects by reducing the production of inflammatory mediators.
Biochemical and Physiological Effects
Methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in tumor growth and angiogenesis. It has also been shown to reduce the production of inflammatory mediators in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, more research is needed to fully understand the mechanism of action and identify potential drug targets. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

Methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate can be synthesized using a multi-step process involving the reaction of 4-bromo-2-nitrophenol with 1-cyclohexyl-2-aminoethanethiol to produce 4-(2-(cyclohexylamino)ethylsulfanyl)-2-nitrophenol. This intermediate product is then reacted with methyl 2-bromoacetate to yield the final product, methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate.

Scientific Research Applications

Methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate has shown potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have shown that this compound can inhibit the growth of cancer cells and prevent the formation of new blood vessels, which are necessary for tumor growth. It has also been shown to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-23-18(20)13-24-16-6-8-17(9-7-16)25(21,22)19-11-10-14-4-2-3-5-15(14)12-19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZPUAKDFYSCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-phenoxy]-acetic acid methyl ester

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